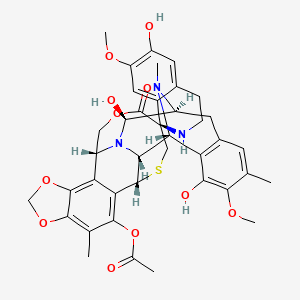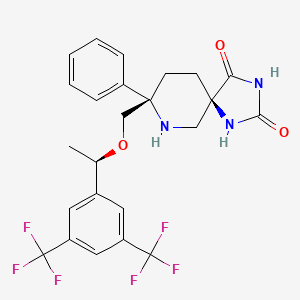
Vindesine
描述
Synthesis Analysis
The biosynthesis of vinca alkaloids like vindesine can proceed by three methods: total synthesis, chemical synthesis, and semisynthesis . These anticancerous monoterpene indole alkaloids (MIA) follow the semisynthesis method for their manufacturing, which partially incorporates chemical synthesis by using chemicals as starting components .Molecular Structure Analysis
Vindesine has a molecular formula of C43H55N5O7 and an average mass of 753.926 Da . It is a nitrogenous base obtained from the periwinkle plant Catharanthus roseus G. Don that are either naturally occurring or semisynthetic .Chemical Reactions Analysis
Vindesine, like other vinca alkaloids, works by disrupting microtubule dynamics, causing mitotic arrest and cell death . It is one of the first microtubule-targeting agents to be produced and certified for the treatment of hematological and lymphatic neoplasms .科学研究应用
Cancer Therapeutics
Vindesine is a chemotherapeutic compound commonly used to treat various cancers . It’s one of the first microtubule-targeting agents to be produced and certified for the treatment of hematological and lymphatic neoplasms . Microtubule targeting agents like Vindesine work by disrupting microtubule dynamics, causing mitotic arrest and cell death .
Environment-Friendly Production
One of the key issues facing Vindesine applications is establishing an environment-friendly production technique based on microorganisms . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches .
Increasing Bioavailability
Another challenge in the application of Vindesine is increasing its bioavailability without causing harm to the patient’s health . This involves developing delivery methods that can effectively transport the drug to the target site in the body.
Leukemia Treatment
Vindesine has been used in combination therapy for the management of leukemia . Leukemia is a type of cancer that affects the blood and bone marrow, and Vindesine’s ability to disrupt cell division makes it effective in treating this disease .
Non-Small Cell Lung Cancer Treatment
Vindesine is also administered in combinational therapy for the management of non-small cell lung cancer . This type of cancer is one of the most common types of lung cancer, and Vindesine’s effectiveness against rapidly dividing cells makes it a valuable tool in treatment .
Lymphoma Treatment
Another application of Vindesine is in the treatment of lymphoma . Lymphomas are cancers that begin in the cells of the immune system, and Vindesine’s ability to disrupt the division of these cells can help in managing this disease .
作用机制
Target of Action
Vindesine, like other vinca alkaloids, primarily targets the microtubules in cells . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling intracellular transport, and most importantly, facilitating cell division .
Mode of Action
Vindesine acts by binding to the tubulin building blocks used to make microtubules . This binding disrupts the dynamics of microtubules, causing the arrest of cells in metaphase mitosis . The drug is cell-cycle specific for the S phase . This disruption prevents the proper separation of newly replicated chromosomes, thereby halting cell division .
Biochemical Pathways
The primary biochemical pathway affected by vindesine is the mitotic spindle assembly . By inhibiting tubulin polymerization, vindesine disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division . This disruption leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
Vindesine exhibits serum pharmacokinetic behavior in humans compatible with a three-compartment, open mammillary model . The kinetic parameters include:
Most drug elimination occurs within the first 24 hours, amounting to 13.2 ± 5.9% for vindesine .
Result of Action
The primary molecular effect of vindesine’s action is the disruption of microtubule dynamics, leading to mitotic arrest . On a cellular level, this results in the inhibition of cell proliferation and ultimately cell death . Vindesine has demonstrated activity in patients who have relapsed while receiving multiple-agent treatment that included vincristine .
Action Environment
The efficacy and stability of vindesine, like other vinca alkaloids, can be influenced by various environmental factors. For instance, the production technique based on microorganisms can impact the bioavailability of the drug . Furthermore, the drug’s effectiveness can be affected by the development of drug resistance in patients over time .
安全和危害
未来方向
The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge demand around the globe prompted researchers to create a variety of approaches .
属性
IUPAC Name |
methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34+,35-,36-,39+,40-,41-,42+,43+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJUWIANJFBDHT-KOTLKJBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H55N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023739 | |
| Record name | Vindesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
753.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vindesine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.00e-02 g/L | |
| Record name | Vindesine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Vindesine causes the arrest of cells in metaphase mitosis. It is three times more potent than vincristine and nearly 10 times more potent than vinblastine in causing mitotic arrest in in vitro studies at doses designed to arrest from 10 to 15% of the cells in mitosis.Vindesine and vincristine are approximately equipotent at dose levels that arrest 40 to 50% of the cells in mitosis. Unlike vinblastine, vindesine produces very few postmetaphase cells.Vindesine has demonstrated activity in patients who have relapsed while receiving multiple-agent treatment that included vincristine. Toxic doses of vindesine given to male and female rats have not affected fertility. | |
| Record name | VINDESINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Vindesine | |
Color/Form |
Crystal from ethanol-methanol | |
CAS RN |
53643-48-4, 59917-39-4 | |
| Record name | Vindesine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53643-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vindesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vindesine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINDESINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vindesine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-232 °C, 230 - 232 °C | |
| Record name | VINDESINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vindesine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of vindesine?
A: Vindesine, a vinca alkaloid, primarily targets tubulin, a protein crucial for microtubule formation. [, , , , ]
Q2: How does vindesine binding to tubulin affect cellular processes?
A: Vindesine binds to tubulin dimers, primarily at the vinca alkaloid binding site, disrupting microtubule assembly and dynamics. [, ] This interference with microtubule formation disrupts essential cellular functions such as mitosis, intracellular transport, and cell morphology maintenance, ultimately leading to cell cycle arrest and apoptosis. [, , , ]
Q3: Does the interaction of vindesine with tubulin differ from other vinca alkaloids?
A: While all vinca alkaloids bind to tubulin, subtle differences in their binding affinities and interactions lead to variations in potency and efficacy. [, , ] For example, in vitro studies comparing vindesine to vincristine and vinblastine demonstrated that despite similar potency in inhibiting microtubule assembly, vindesine exhibited higher potency in inhibiting cell proliferation in certain cell lines. []
Q4: What is the molecular formula and weight of vindesine?
A: Vindesine has a molecular formula of C43H55N5O7 and a molecular weight of 753.94 g/mol. []
Q5: Are there any specific challenges related to the stability of vindesine formulations?
A: Vindesine's stability in solution is a known concern. While research on specific degradation pathways is limited in the provided papers, they highlight the need for careful formulation strategies to ensure optimal stability and bioavailability. []
Q6: How do structural modifications of vindesine affect its activity?
A: Research indicates that even minor structural modifications to vindesine can significantly impact its antitumor activity and toxicity profile. [, ] For instance, replacing the C23 ester group in the vindoline moiety with an amide group led to the development of vindesine, which exhibits an activity spectrum closer to vincristine than its parent compound, vinblastine. []
Q7: Are there any known structural modifications that improve vindesine's therapeutic index?
A: While specific structural modifications to enhance the therapeutic index of vindesine are not extensively discussed in the provided papers, they emphasize the importance of exploring structure-activity relationships to optimize the drug's efficacy and safety profile. [, , ] Further research focusing on targeted structural modifications could potentially lead to the development of vindesine analogs with improved therapeutic properties.
Q8: How is vindesine metabolized and excreted from the body?
A: Vindesine is primarily metabolized in the liver and excreted mainly through the bile. [, ] Its metabolites are poorly reabsorbed in the gastrointestinal tract. []
Q9: What types of cancer cells have shown sensitivity to vindesine in preclinical studies?
A: Preclinical studies demonstrate vindesine's effectiveness against various cancer cell lines, including leukemia (L1210), melanoma (B16), and esophageal cancer cells. [, , ] These studies highlighted vindesine's ability to inhibit cell proliferation and induce apoptosis in these cancer models.
Q10: Have any animal models been used to evaluate the efficacy of vindesine?
A: Yes, several animal models, including mice bearing L1210 leukemia, EMT6 solid tumors, and solid tumors induced by hepatoma tissue culture cells in rats, have been employed to assess vindesine's efficacy. [, ] Notably, combination therapies involving vindesine and other chemotherapeutic agents, such as Adriamycin or alpha-difluoromethylornithine (DFMO), exhibited enhanced antitumor effects compared to single-agent treatments in these models. []
Q11: Has vindesine shown promising results in clinical trials for any specific cancer types?
A: Clinical trials have explored vindesine's efficacy in treating various cancers, including non-small cell lung cancer, acute lymphocytic leukemia, and malignant melanoma. [, , , , , , , ] While vindesine demonstrated activity against these cancers, its clinical use has been limited due to factors like toxicity and the emergence of alternative treatment options.
Q12: What are the known mechanisms of resistance to vindesine?
A: One key mechanism of vindesine resistance involves the overexpression of the multidrug resistance gene (MDR1), which encodes P-glycoprotein, a drug efflux pump. [] This pump actively removes vindesine and other drugs from cancer cells, reducing intracellular drug accumulation and limiting their efficacy.
Q13: Does cross-resistance exist between vindesine and other vinca alkaloids?
A: While vindesine generally exhibits a similar mechanism of action to other vinca alkaloids like vincristine and vinblastine, cross-resistance can occur. [, , ] This cross-resistance might stem from shared mechanisms like MDR1 overexpression or mutations in the tubulin binding site.
Q14: What are the primary side effects associated with vindesine treatment?
A: Vindesine treatment is commonly associated with myelosuppression (decreased bone marrow activity), potentially leading to leukopenia (low white blood cell count) and thrombocytopenia (low platelet count). [, , , ] Neurotoxicity, manifesting as peripheral neuropathy (damage to nerves outside the brain and spinal cord), is another significant side effect of vindesine. [, , , ]
Q15: Are there any known drug interactions that can exacerbate vindesine's toxicity?
A: Co-administration of vindesine with itraconazole, an antifungal medication, has been reported to enhance vindesine-induced neurotoxicity. [] This interaction highlights the importance of carefully considering potential drug interactions when administering vindesine.
Q16: Have any specific drug delivery strategies been explored to improve vindesine's therapeutic index?
A: While the provided papers primarily focus on vindesine's conventional administration routes (e.g., intravenous), they acknowledge the potential of exploring novel drug delivery systems to enhance its efficacy and minimize toxicity. [, , ] Future research could investigate strategies like nanoparticle-based delivery or antibody-drug conjugates to achieve targeted delivery and improve vindesine's therapeutic index.
Q17: Are there any known biomarkers for predicting vindesine response or toxicity?
A: Although the provided research does not delve into specific biomarkers for predicting vindesine response or toxicity, it emphasizes the need for identifying reliable biomarkers. [] Future research exploring potential genetic or proteomic biomarkers could potentially enable personalized treatment strategies and improve patient outcomes.
Q18: What analytical techniques are commonly employed to characterize and quantify vindesine?
A: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for analyzing vindesine and its related substances. [] This method allows for the separation and quantification of vindesine in various matrices, including pharmaceutical formulations and biological samples.
Q19: Are there alternative chemotherapeutic agents that are commonly used in place of vindesine?
A: The clinical use of vindesine has declined due to the emergence of newer, more effective chemotherapeutic options. [] Alternatives often depend on the specific cancer type being treated.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



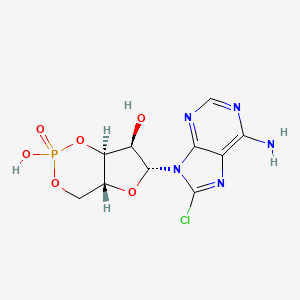
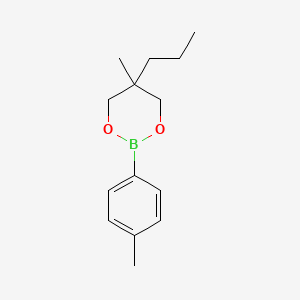

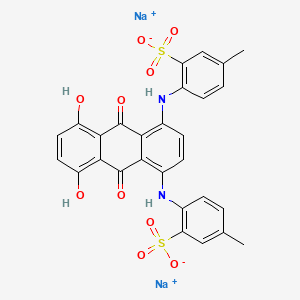


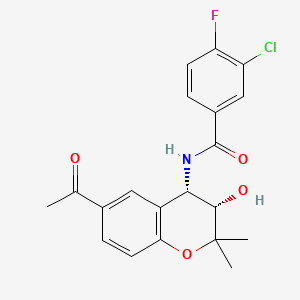
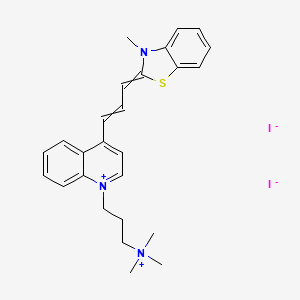

![1H-Pyrrole-2-carboxaldehyde, 5,5'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-(3-hydroxypropyl)-3-methyl-](/img/structure/B1682991.png)
![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)
